

# Pharmacological Profile of Apatinib Metabolite M1-1: A Technical Overview

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## Compound of Interest

Compound Name: Apatinib metabolite M1-1

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## Introduction

Apatinib, a potent small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts the downstream signaling pathways crucial for angiogenesis, a vital process for tumor growth and metastasis. Following administration, Apatinib undergoes extensive metabolism, resulting in the formation of several metabolites. Among these, the M1-1 metabolite, identified as cis-3-hydroxy-apatinib, is a notable circulating metabolite with pharmacological activity. Understanding the specific contribution of M1-1 to the overall clinical efficacy and safety profile of Apatinib is crucial for a comprehensive assessment of the drug's action. This technical guide provides an in-depth analysis of the pharmacological activity of the **Apatinib metabolite M1-1**, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

## Pharmacokinetics and Metabolism of Apatinib

Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 being the major contributors, and to a lesser extent, CYP2D6, CYP2C9, and CYP2E1.[1][2] The biotransformation of Apatinib involves several pathways, including hydroxylation, N-dealkylation, and oxidation, leading to the formation of multiple metabolites.[1]

The steady-state plasma concentrations of Apatinib and its major metabolites have been characterized in human subjects. The M1-1 metabolite, cis-3-hydroxy-apatinib, is one of the significant circulating metabolites.[1] The table below summarizes the key pharmacokinetic parameters of Apatinib and its major metabolites.

Table 1: Steady-State Pharmacokinetic Parameters of Apatinib and its Major Metabolites[1]

Compound	Cmax (ng/mL)	Tmax (hr)	AUC0-24h (ng·h/mL)	Steady-State Exposure vs. Apatinib
Apatinib	709 ± 253	4.1 ± 1.5	7684 ± 3163	100%
M1-1 (cis-3-hydroxy-apatinib)	215 ± 83	5.3 ± 2.2	4291 ± 2056	56%
M1-2 (trans-3-hydroxy-apatinib)	74.3 ± 36.1	6.5 ± 2.9	1686 ± 932	22%
M1-6 (Apatinib-N-oxide)	128 ± 55	5.8 ± 2.5	2452 ± 1247	32%

## Pharmacological Activity of Apatinib and Metabolite M1-1

Apatinib exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting the tyrosine kinase activity of VEGFR-2.[3][4] This blockade prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting downstream signaling cascades. While extensive data is available on the pharmacological activity of the parent compound, Apatinib, specific inhibitory concentrations (e.g., IC50 values) for the M1-1 metabolite are not readily available in the public domain. However, the contribution of M1-1 to the overall pharmacological effect of Apatinib has been estimated.

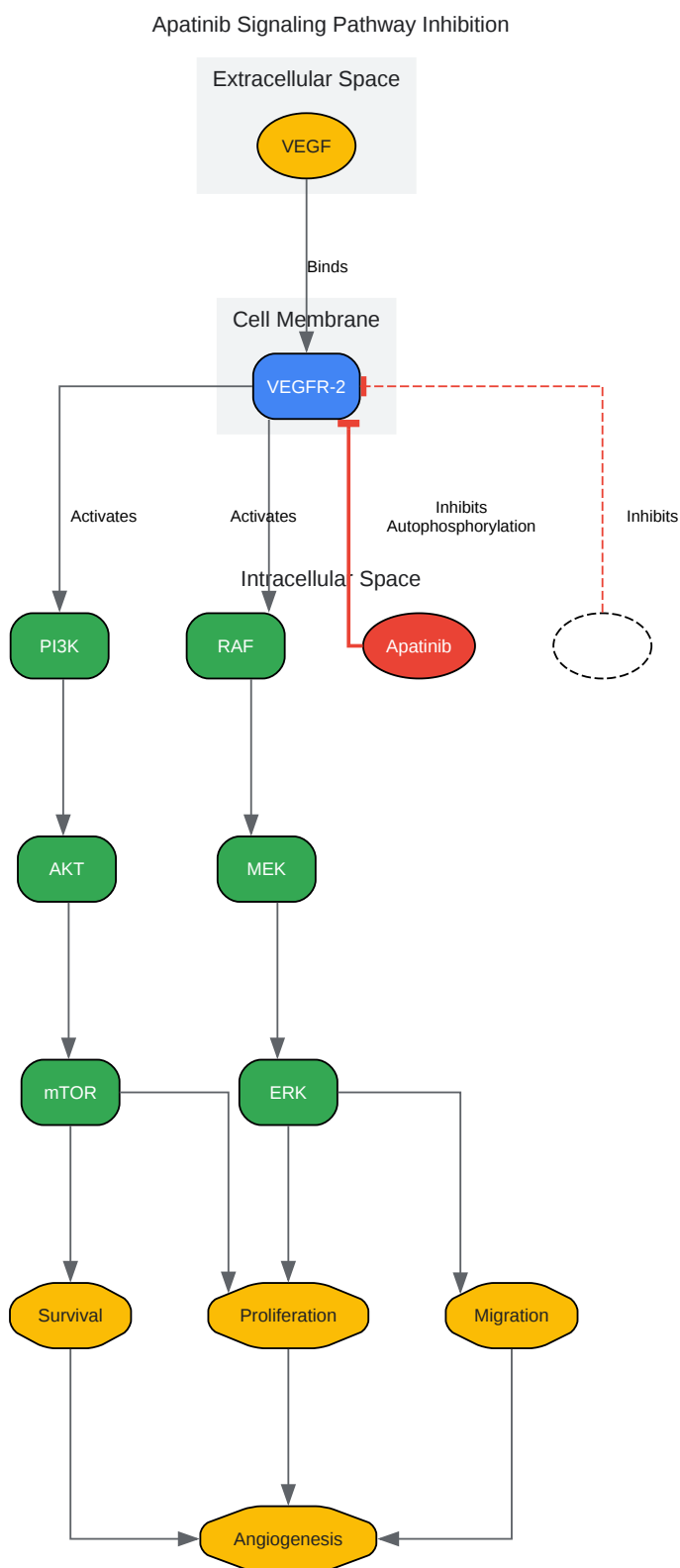
Table 2: Pharmacological Activity of Apatinib and Estimated Contribution of Metabolite M1-1

Compound	Target	IC50 (nM)	Contribution to Overall Pharmacological Activity
Apatinib	VEGFR-2	1	Major contributor
c-Kit	429	Minor contributor	5.42% to 19.3% of parent drug activity[1][5]
c-Src	530	Minor contributor	
Ret	13	Minor contributor	
M1-1 (cis-3-hydroxy-apatinib)	VEGFR-2	Not Reported	

The data indicates that while Apatinib is the primary contributor to the overall pharmacological activity, the M1-1 metabolite retains a notable fraction of the parent drug's inhibitory potential against VEGFR-2.[1][5]

## Signaling Pathways and Experimental Workflows

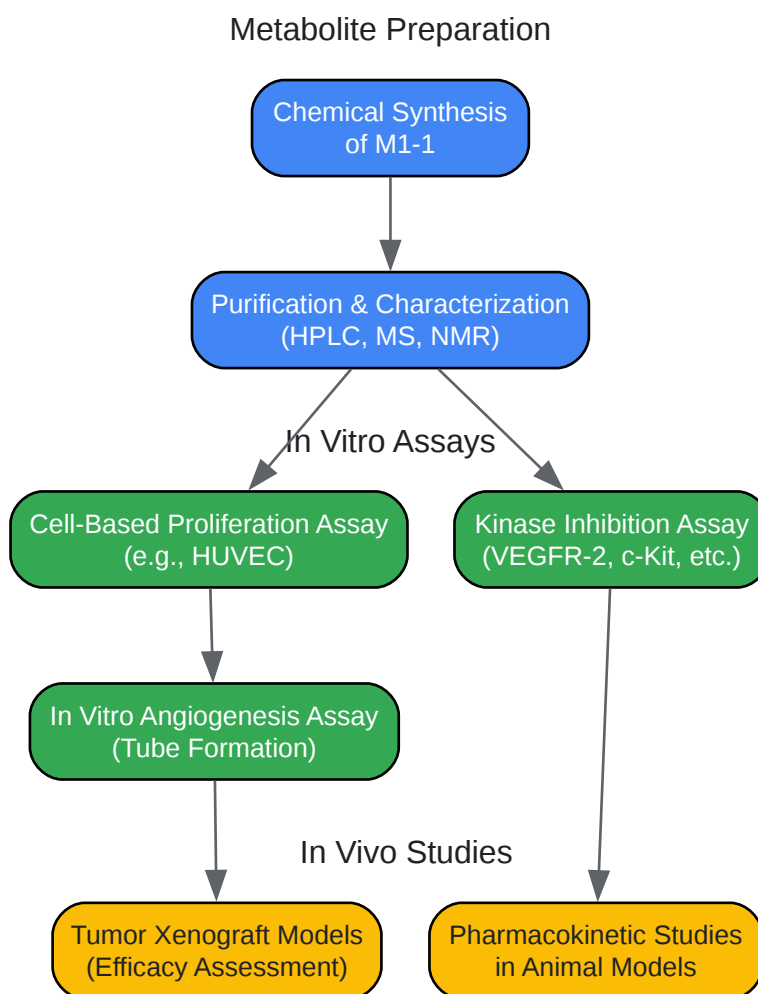
To visually represent the mechanism of action and the experimental approaches to characterize the pharmacological activity of Apatinib and its metabolites, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Apatinib and M1-1 inhibit VEGFR-2 signaling.

## Experimental Workflow for Metabolite Activity



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